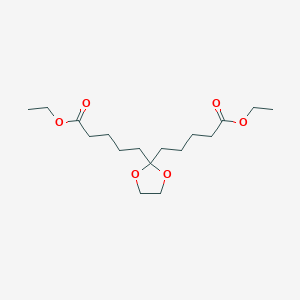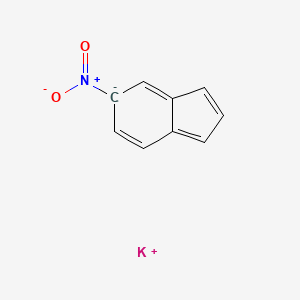![molecular formula C22H40O8Sn B14289446 2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) CAS No. 138815-83-5](/img/structure/B14289446.png)
2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is known for its unique structure, which includes two butyl groups attached to a tin atom, and two 2-ethylbutanoic acid groups linked through oxycarbonyl bridges.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) typically involves the reaction of dibutyltin oxide with 2-ethylbutanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The oxycarbonyl bridges play a role in stabilizing these complexes and enhancing their reactivity.
相似化合物的比较
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Dibutyltin dichloride: Another organotin compound used in similar applications.
Dibutyltin diacetate: Known for its use as a catalyst in polymerization reactions.
Uniqueness
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds
属性
CAS 编号 |
138815-83-5 |
|---|---|
分子式 |
C22H40O8Sn |
分子量 |
551.3 g/mol |
IUPAC 名称 |
2-[dibutyl-(2-carboxy-2-ethylbutanoyl)oxystannyl]oxycarbonyl-2-ethylbutanoic acid |
InChI |
InChI=1S/2C7H12O4.2C4H9.Sn/c2*1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h2*3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
RSJWUZFRDSTFGE-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C(CC)(CC)C(=O)O)OC(=O)C(CC)(CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


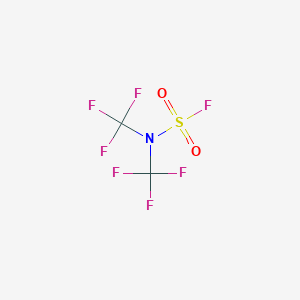
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
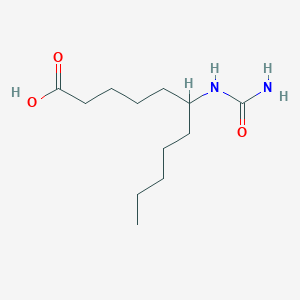
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
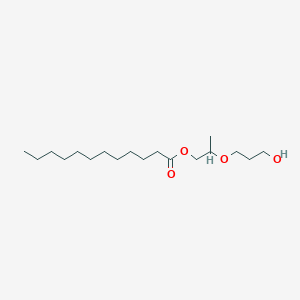
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
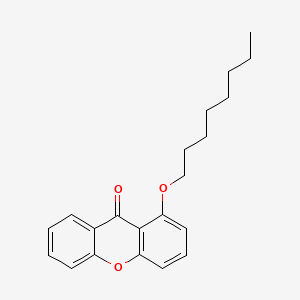
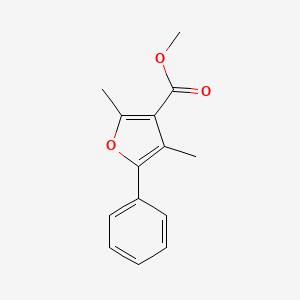
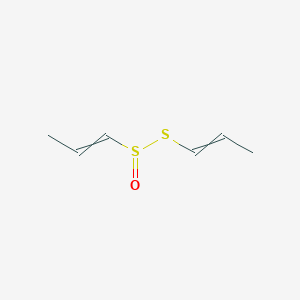
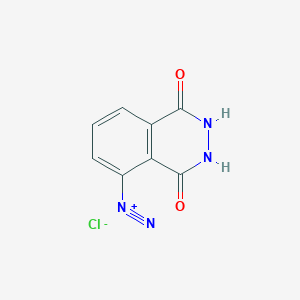
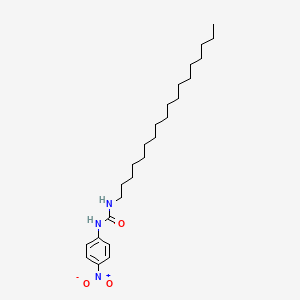
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
